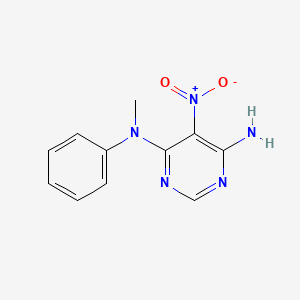

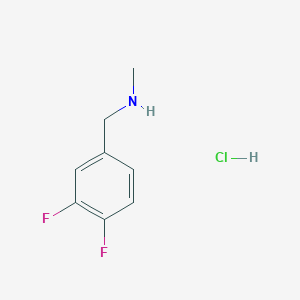

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

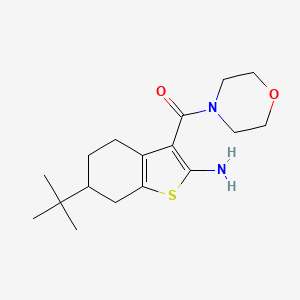

The compound "N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in pharmaceutical chemistry. The presence of nitro, amino, and phenyl groups in the compound suggests that it may have interesting chemical properties and potential for various chemical transformations.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one has been shown to furnish diimines of nitromalonaldehyde, which can be hydrolyzed to give nitroenamines possessing a formyl group . These nitroenamines can further react to afford azaheterocycles upon treatment with hydrazines or diamines. Additionally, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with primary amines effectively affords nitroenamines with a carbamoyl group, which can be converted into polysubstituted pyridones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for intra- and inter-molecular hydrogen bonds influencing the conformation and vibrational characteristics of the molecule. For example, the study of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers revealed the impact of substitution position on the structure and vibrational data . Similarly, the crystal and molecular structures of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine were determined by X-ray diffraction and quantum chemical DFT analysis, showing the formation of dimers in the crystal structure .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one reacts with carbonyl compounds to produce different kinds of ring transformations, behaving as the synthetic equivalent of activated diformylamine . The thermal rearrangement of methoxypyrimidines in the presence of triethylamine can lead to the formation of N-methyl-2-oxopyrimidines, with the reaction kinetics influenced by the substituents on the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. The presence of nitro, amino, and phenyl groups can affect the compound's solubility, melting point, and reactivity. For example, the vibrational spectra and crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine provide insights into the structural and vibrational properties of the intra-molecular NH···O interaction . The molecular structure and spectral properties of N-methyl-N-(4-pyridyl)-nitramine were investigated using X-ray diffraction, FTIR, NMR methods, and DFT theoretical calculations, revealing the conformational differences between the nitramino group and the pyridyl ring .

Wissenschaftliche Forschungsanwendungen

Chemical Rearrangements and Synthesis

Pyrimidine Reactions : Research has shown that derivatives of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine, such as 2(and 4)-Methoxy-5-phenylpyrimidine, undergo rearrangements when heated in triethylamine, leading to the formation of N-methyl-2(or 4)-oxopyrimidines. This rearrangement is consistent with an intermolecular and ionic nature of such reactions, providing insights into the chemical behavior of pyrimidine derivatives (Brown & Lee, 1970).

Synthesis of Functionalized Nitroenamines : The compound plays a role in the synthesis of functionalized nitroenamines. For instance, the aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one, a related compound, results in the production of diimines of nitromalonaldehyde. These compounds are significant as they act as synthetic equivalents of unstable nitromalonaldehyde and can be used to synthesize various azaheterocycles (Nishiwaki, Tohda & Ariga, 1996).

Ring Transformation in Pyrimidines : 3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, has been shown to undergo various ring transformations when reacted with carbonyl compounds, leading to the formation of different functionalized pyridines and pyrimidines. These transformations indicate the compound's utility in synthesizing a range of heterocyclic compounds (Nishiwaki, Tamura, Hori, Tohda & Ariga, 2003).

Oxidation of Nitrosopyrimidine : The oxidation of 5-nitrosopyrimidine-4,6-diamine, closely related to the compound , has been reexamined to identify its oxidation products. This study aids in understanding the chemical properties and potential transformations of nitrosopyrimidines (Cowden & Jacobson, 1980).

Complexation with Metals : Research has explored the complexation reactions of 5-acylpyrimidine-4-thiones, similar in structure to this compound, with aliphatic diamines in the presence of NiII and CoII salts. The study contributes to the understanding of the complexation behavior of pyrimidine derivatives, which is significant in coordination chemistry and potential applications in catalysis (Beloglazkina et al., 2005).

Biological Activities and Applications

Antiproliferative Activity in Cancer Research : Some pyrimidine derivatives, closely related to this compound, have shown significant antiproliferative activity against various cell lines. This indicates their potential as chemotherapeutic agents or as lead compounds in cancer research (Otmar, Masojídková, Votruba & Holý, 2004).

Inhibitory Activity against Pneumocystis carinii and Toxoplasma gondii : Some derivatives have exhibited inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, suggesting their potential in treating infections caused by these pathogens (Robson et al., 1997).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research into similar compounds are vast. They can include the development of new synthetic molecules for therapeutic medicine, the design of new pyrrolidine compounds with different biological profiles, and further exploration of the chemistry and medicinal diversity of pyrimidine .

Eigenschaften

IUPAC Name |

4-N-methyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-15(8-5-3-2-4-6-8)11-9(16(17)18)10(12)13-7-14-11/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQASVLPAXWGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

methylene]malononitrile](/img/structure/B2505805.png)

![3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2505807.png)

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)